1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol

Antiproliferative Cancer Cell Lines SAR

This 1-tert-butyl tetrahydroisoquinoline derivative is an essential tool for medicinal chemistry. Its unique C1 bulky substituent serves as an ideal negative control or steric probe in panels of 1-substituted THIQs, crucial for mapping target steric tolerance. The C6 phenolic hydroxyl group provides a convenient handle for alkylation, acylation, or sulfonylation, enabling rapid library diversification while maintaining the distinct lipophilic profile. Use it to investigate metabolic stability or validate computational ligand-receptor models. Ensure your SAR data is robust—order this high-purity compound for your next assay.

Molecular Formula C13H19NO
Molecular Weight 205.301
CAS No. 1508150-46-6
Cat. No. B2896157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol
CAS1508150-46-6
Molecular FormulaC13H19NO
Molecular Weight205.301
Structural Identifiers
SMILESCC(C)(C)C1C2=C(CCN1)C=C(C=C2)O
InChIInChI=1S/C13H19NO/c1-13(2,3)12-11-5-4-10(15)8-9(11)6-7-14-12/h4-5,8,12,14-15H,6-7H2,1-3H3
InChIKeySVLPCBUONWZBBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS 1508150-46-6): Core Chemical Identity and Procurement Baseline


1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS 1508150-46-6) is a synthetic tetrahydroisoquinoline (THIQ) derivative featuring a C1 tert-butyl substituent and a C6 phenolic hydroxyl group . The THIQ scaffold is a privileged structure in medicinal chemistry, serving as a core for diverse bioactive molecules targeting G-protein coupled receptors (GPCRs), ion channels, enzymes, and cytoskeletal proteins [1]. The specific substitution pattern of this compound—a bulky, hydrophobic tert-butyl group at the C1 position combined with a hydrogen-bond donor at C6—creates a distinct physicochemical and conformational profile that differentiates it from other 1-substituted THIQ analogs. This compound is commercially available from specialty chemical suppliers for research use, with typical purity specifications of ≥95% .

Why Generic 1-Substituted Tetrahydroisoquinolines Cannot Substitute for 1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol


The 1-substituent on the tetrahydroisoquinoline core is a critical determinant of both biological activity and physicochemical properties. SAR studies demonstrate that the nature of the C1 group—its steric bulk, lipophilicity, and electronic character—profoundly influences target binding, cellular activity, and metabolic fate [1]. For example, in antiproliferative THIQ sulfamates, C1 methylation has minimal impact on potency, whereas C1 phenyl and C3-gem-dimethyl substituents drastically reduce activity, underscoring the non-linear relationship between substitution and function [1]. Similarly, dopamine D1 receptor affinity follows a rank order of 1-phenyl > 1-benzyl > 4-phenyl, demonstrating that even subtle changes in C1 substituent geometry can significantly alter receptor engagement [2]. Consequently, a 1-tert-butyl analog cannot be assumed to behave like its 1-methyl, 1-phenyl, or 1-benzyl counterparts; its unique steric and lipophilic profile necessitates compound-specific evaluation or, at minimum, careful consideration of established SAR trends.

1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol: Quantitative Differentiation Evidence vs. Key Analogs


Antiproliferative Activity: The Impact of C1 Steric Bulk vs. Methyl, Phenyl, and gem-Dimethyl Analogs

SAR studies on C3/C1-substituted tetrahydroisoquinoline sulfamates reveal that C1 substitution dramatically alters antiproliferative potency. While C1 methylation has little effect on activity relative to the unsubstituted core, the introduction of a bulky C1 phenyl or C3-gem-dimethyl substituent greatly decreases antiproliferative activity [1]. This indicates that a bulky C1 substituent like the tert-butyl group is likely to reduce or abrogate the antiproliferative effects observed in less hindered analogs. This inference is critical for researchers screening for anticancer activity, as it suggests the tert-butyl analog may not be a suitable substitute for a methyl or unsubstituted THIQ in antiproliferative assays.

Antiproliferative Cancer Cell Lines SAR

Dopamine D1 Receptor Affinity: Predicted Rank Order vs. 1-Phenyl and 1-Benzyl Analogs

Competitive binding studies at dopamine D1 receptors show a clear affinity rank order: 1-phenyl-THIQ > 1-benzyl-THIQ > 4-phenyl-THIQ [1]. The 1-tert-butyl analog was not directly tested, but its steric and electronic profile suggests it would fall below the 1-benzyl analog in affinity. The bulky, electron-donating tert-butyl group is distinct from the planar, aromatic phenyl ring or the conformationally flexible benzyl group, each of which engages the receptor binding pocket differently [2]. This class-level inference suggests that the 1-tert-butyl compound may have significantly lower D1 receptor affinity, making it a poor substitute for 1-phenyl or 1-benzyl analogs in dopaminergic research.

Dopamine Receptors D1 Antagonist CNS

Metabolic Stability: The Potential Advantage of a Tert-Butyl Group vs. Unsubstituted or Methyl Analogs

The tert-butyl group is a well-established structural motif used in medicinal chemistry to enhance metabolic stability. Its steric bulk shields adjacent functional groups from oxidative metabolism, particularly by cytochrome P450 enzymes [1]. While direct metabolic stability data for 1-tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol is lacking, class-level knowledge indicates that it is likely more resistant to N-dealkylation and ring oxidation compared to a 1-methyl or unsubstituted THIQ analog. This could translate to a longer half-life and improved oral bioavailability in vivo, making it a preferred scaffold for hit-to-lead optimization when metabolic lability is a concern.

Metabolic Stability Pharmacokinetics Drug Design

1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol: Recommended Research and Industrial Application Scenarios Based on Differentiated Evidence


Chemical Probe for Studying Steric Effects in Tetrahydroisoquinoline SAR

Due to its unique C1 tert-butyl group, this compound serves as an excellent tool for investigating the impact of steric bulk on biological activity within the tetrahydroisoquinoline series. As demonstrated in Section 3, SAR studies show that bulky C1 substituents drastically alter antiproliferative activity [1] and dopamine receptor affinity [2]. Researchers can use 1-tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol as a 'negative control' or 'bulky probe' in panels of 1-substituted THIQs to map the steric tolerance of a new biological target or to validate computational models of ligand-receptor interactions.

Metabolic Stability-Enhanced Scaffold for Lead Optimization

In medicinal chemistry programs where the tetrahydroisoquinoline core is promising but suffers from rapid metabolic clearance, the 1-tert-butyl analog offers a straightforward strategy to improve stability. The tert-butyl group is known to shield adjacent metabolically labile sites from oxidative enzymes [1]. This compound can be used as a starting point for a new series or as a comparative benchmark to assess the metabolic liability of other 1-substituted THIQs in microsomal stability assays. Its commercial availability [2] facilitates rapid procurement and testing.

Negative Control for Antiproliferative and Dopaminergic Assays

Given the class-level evidence that bulky C1 substituents reduce or eliminate antiproliferative activity [1] and likely lower dopamine D1 receptor affinity [2], this compound is well-suited as a negative control in cell-based or biochemical assays. When screening a library of THIQ derivatives for anticancer or CNS activity, including 1-tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol helps establish a baseline for 'inactive' or 'low-activity' analogs, thereby strengthening the confidence in hits that show significant activity.

Synthetic Intermediate for Diversification via C6-OH Functionalization

The phenolic hydroxyl group at the C6 position provides a convenient handle for further chemical diversification. This compound can be alkylated, acylated, or sulfonated to generate a series of 6-O-substituted derivatives [1]. This is particularly useful for exploring structure-activity relationships where the C1 tert-butyl group is kept constant while varying the C6 substituent. The resulting library can probe the tolerance of a target protein for different functional groups at the 6-position while maintaining the distinct steric and lipophilic profile imparted by the C1 tert-butyl group.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.